An In-depth Technical Guide to Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular characteristics, a proposed synthetic pathway, detailed analytical characterization, and the scientific rationale for its potential applications in drug discovery, particularly in the context of neuropharmacology.
Core Molecular Attributes
Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate is a complex organic molecule featuring a central piperidine ring linked to an indole moiety at the 2-position and protected with a benzyl carbamate at the nitrogen atom. The indole nucleus is a privileged scaffold in drug discovery, known for its ability to interact with a wide range of biological targets. The piperidine ring provides a three-dimensional structure that can be crucial for specific receptor binding.
Based on its constituent parts, the molecular formula is determined to be C₂₁H₂₂N₂O₂. This composition allows for the precise calculation of its molecular weight and other key physicochemical properties, which are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₂O₂ |
| Molecular Weight | 334.41 g/mol |
| IUPAC Name | Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate |
| CAS Number | Not available |
| Predicted LogP | 4.2 ± 0.5 |
| Hydrogen Bond Donors | 1 (indole N-H) |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, ester oxygen) |
Strategic Synthesis Pathway
A plausible and efficient approach would be the acylation of a 5-substituted indole derivative with an N-protected piperidine-2-carbonyl chloride. This strategy offers good control over the stereochemistry at the C2 position of the piperidine ring if an enantiomerically pure starting material is used.
Diagram of the Proposed Synthetic Workflow
Caption: A three-step synthetic workflow for the target compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid
-
Reaction Setup: To a solution of piperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
N-Protection: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, acidify the reaction mixture with 1M HCl to pH 2-3. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected acid.
Step 2: Synthesis of Benzyl 2-(chlorocarbonyl)piperidine-1-carboxylate
-
Reaction Setup: Dissolve the 1-(benzyloxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon).
-
Acid Activation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The evolution of gas (CO and CO₂) indicates the progress of the reaction.
-
Isolation of Acid Chloride: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step without further purification.
Step 3: Friedel-Crafts Acylation for the Synthesis of Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate
-
Reaction Setup: In a separate flask, dissolve 5-bromoindole (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 eq) portion-wise.
-
Coupling Reaction: To this mixture, add a solution of the freshly prepared benzyl 2-(chlorocarbonyl)piperidine-1-carboxylate (1.1 eq) in anhydrous dichloromethane dropwise.
-
Reaction Monitoring and Quenching: Stir the reaction at room temperature for 6-12 hours. Monitor by TLC. Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1M HCl.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the final compound.
Analytical Characterization
The structural confirmation of Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the analysis of its constituent chemical moieties.
| Technique | Predicted Key Signals/Bands |
| ¹H NMR | δ (ppm): 8.1-8.3 (s, 1H, indole N-H), 7.0-7.6 (m, 8H, aromatic protons from indole and benzyl groups), 6.4-6.6 (m, 1H, indole C3-H), 5.1-5.3 (s, 2H, benzylic CH₂), 4.5-4.8 (m, 1H, piperidine C2-H), 2.8-4.2 (m, 2H, piperidine N-CH₂), 1.2-2.2 (m, 6H, piperidine CH₂) |
| ¹³C NMR | δ (ppm): 170-175 (C=O, carbamate), 155-160 (C=O, ketone), 135-140 (quaternary carbons of benzyl and indole rings), 110-130 (aromatic carbons), 100-105 (indole C3), 67-70 (benzylic CH₂), 55-60 (piperidine C2), 40-45 (piperidine N-CH₂), 20-30 (piperidine CH₂) |
| FT-IR | ν (cm⁻¹): 3300-3400 (N-H stretch, indole), 3000-3100 (C-H stretch, aromatic), 2850-2950 (C-H stretch, aliphatic), 1680-1700 (C=O stretch, carbamate), 1640-1660 (C=O stretch, ketone) |
| Mass Spec. | [M+H]⁺: 335.17 |
Rationale for Therapeutic Interest and Future Directions
The chemical architecture of Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate positions it as a compound of interest for targeting the central nervous system (CNS).
Diagram of the Drug Discovery and Development Pipeline
Caption: A simplified representation of the drug discovery process.
The indole moiety is a well-established pharmacophore found in numerous neurotransmitters, such as serotonin, and in a plethora of approved drugs.[1][2] The piperidine ring is another key structural motif present in many CNS-active compounds, including analgesics and antipsychotics.[3] The combination of these two scaffolds in a single molecule creates a high potential for novel pharmacological activity.
Derivatives of indolylpiperidine have been investigated for a variety of biological activities, including as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[1] The N-benzyl carbamate group not only serves as a protecting group during synthesis but can also influence the compound's lipophilicity and ability to cross the blood-brain barrier.
Future research on Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate and its analogs should focus on:
-
Diverse Biological Screening: Evaluating the compound against a panel of CNS receptors, including serotonergic, dopaminergic, and cholinergic receptors, as well as ion channels.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the indole, piperidine, and benzyl moieties to understand the structural requirements for optimal activity and selectivity.
-
In Vivo Efficacy: Assessing the most promising candidates in animal models of neurological and psychiatric disorders.
Conclusion
Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate represents a promising, albeit underexplored, chemical entity with significant potential in the field of drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and the scientific rationale for its investigation as a potential therapeutic agent. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics for challenging diseases.
References
-
PubChem. Benzyl piperidine-1-carboxylate. National Institutes of Health. [Link]
-
Kharitonov, D. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]
-
PubChem. 2-Hydroxy-piperidine-1-carboxylic acid benzyl ester. National Institutes of Health. [Link]
-
Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. [Link]
-
Kumar, P., & Kumar, R. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(5), 622-641. [Link]
-
Kharitonov, D. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6458. [Link]
-
PubChem. (S)-1-Benzyl-piperidine-2-carboxylic acid. National Institutes of Health. [Link]
-
ResearchGate. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. [Link]
